
Acetyl Fluoride: A Comprehensive Technical
Guide to Molecular Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Acetyl fluoride

Cat. No.: B1581587 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the molecular structure,

bonding, and spectroscopic properties of acetyl fluoride (CH₃COF). It synthesizes data from

seminal experimental studies, including microwave spectroscopy and gas-phase electron

diffraction, alongside computational models. Quantitative data on molecular geometry and

vibrational frequencies are presented in structured tables for clarity. Detailed experimental

protocols for key structural determination techniques are outlined. This document serves as a

core reference for professionals requiring a fundamental understanding of this archetypal acyl

fluoride.

Molecular Geometry and Structure
The three-dimensional structure of acetyl fluoride in the gas phase has been determined with

high precision. The primary experimental techniques employed for this purpose are microwave

spectroscopy and gas-phase electron diffraction (GED). These methods provide

complementary information, with microwave spectroscopy yielding highly accurate rotational

constants from which geometry can be inferred, and GED providing direct information about

internuclear distances.

The equilibrium conformation of acetyl fluoride features a planar heavy-atom skeleton (C-C-O-

F), with one of the methyl hydrogens eclipsing the C=O double bond.[1]
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The structural parameters of acetyl fluoride have been extensively measured and calculated.

The data presented below are compiled from key experimental studies and are compared with

values obtained from modern computational methods.

Parameter
Value (Microwave

Spectroscopy)

Value (Gas Electron

Diffraction)

Value
(Computational
MP2/6-31G)*

Bond Lengths (Å)

r(C=O) 1.181[2] 1.185[3] 1.182

r(C-C) 1.505[2] 1.508[3] 1.506

r(C-F) 1.348[2] 1.351[3] 1.350

r(C-H) (avg.) 1.088[2] 1.090 1.089

Bond Angles (°)

∠(O=C-C) 128.2[2] 127.5 127.8

∠(F-C-C) 110.3[2] 110.1 110.2

∠(O=C-F) 121.5 122.4 122.0

∠(H-C-H) (avg.) 109.5[2] 109.8 109.6

Dipole Moment

(Debye)
2.96[1][4] - 2.99

Bonding and Electronic Structure
The bonding in acetyl fluoride is defined by the interplay between the carbonyl (C=O) group

and the highly electronegative fluorine atom. The carbon atom of the carbonyl group is sp²

hybridized, forming sigma (σ) bonds with the methyl carbon, the fluorine atom, and the oxygen

atom. The remaining p-orbital on the carbon overlaps with an oxygen p-orbital to form the pi (π)

bond.

A defining feature is the strong inductive effect (-I) of the fluorine atom, which withdraws

electron density along the C-F and C-C sigma bonds. This effect significantly polarizes the
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molecule, resulting in a large molecular dipole moment of 2.96 Debye.[1][4]

Caption: Bonding diagram of acetyl fluoride showing σ/π bonds and the inductive effect.

Spectroscopic Properties
Vibrational Spectroscopy
The vibrational spectrum of acetyl fluoride is well-characterized. The strong inductive effect of

fluorine increases the force constant of the C=O bond, causing its characteristic stretching

frequency to be higher than that observed in acetone or acetaldehyde.[5]

Vibrational Mode Assignment
Frequency (cm⁻¹) (Gas

Phase)

ν₁ C-H asymm. stretch 3020

ν₂ C-H symm. stretch 2955

ν₃ C=O stretch 1869

ν₄ CH₃ asymm. deform. 1445

ν₅ CH₃ symm. deform. 1375

ν₆ C-F stretch 1184

ν₇ CH₃ rock 1015

ν₈ C-C stretch 828

ν₉ CCO deform. 610

ν₁₀ CCF deform. 430

ν₁₁ CH₃ torsion ~200

Data compiled from reference[5].

Rotational Spectroscopy and Internal Rotation
Microwave spectroscopy reveals that the methyl (–CH₃) group undergoes internal rotation

about the C-C single bond. This rotation is not free but is hindered by a potential energy barrier.
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The analysis of the splitting of rotational lines into doublets (A and E states) allows for a precise

determination of this barrier. For acetyl fluoride, the threefold barrier (V₃) to internal rotation

has been determined to be approximately 1041 cal/mol (4.35 kJ/mol).[1][2]

The logical workflow for determining this barrier from the microwave spectrum is outlined

below.

Experimental

Theoretical Analysis

Result

Record High-Resolution
Microwave Spectrum

Identify and Measure
Rotational Transitions

Observe A-E Doublet Splitting
for each Transition

Fit Observed Splittings
to the Model

Develop Hamiltonian Model
(Rotation + Internal Rotation)

Determine V₃ Barrier
(e.g., 1041 cal/mol)

Click to download full resolution via product page

Caption: Workflow for determining the methyl internal rotation barrier via spectroscopy.

Experimental Protocols
Microwave Rotational Spectroscopy
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Objective: To determine the rotational constants, dipole moment, and internal rotation barrier of

gaseous acetyl fluoride.

Methodology:

Sample Preparation: A sample of acetyl fluoride is introduced into a high-vacuum sample

cell or expanded into a vacuum chamber via a supersonic jet to achieve low pressures

(mTorr range) and low temperatures (~2-4 K).[6]

Microwave Irradiation: A pulse of microwave radiation is used to polarize the ensemble of

molecules.[6] When the pulse ends, the molecules emit a coherent rotational signal known

as a Free Induction Decay (FID).

Detection: The weak FID signal is detected in the time domain. This signal contains the

frequency and decay information of the rotational transitions.

Signal Processing: The time-domain FID signal is converted into a frequency-domain

spectrum via a Fourier transform. This results in a high-resolution spectrum where transition

frequencies can be measured with high accuracy (kHz precision).

Spectral Analysis:

The observed frequencies are assigned to specific quantum transitions (J, Kₐ, Kₑ → J', K'ₐ,

K'ₑ).

For determining the dipole moment, a static electric field (Stark effect) is applied, which

splits the rotational lines. The magnitude of this splitting is proportional to the dipole

moment.[1]

The assigned transition frequencies are fitted to a rigid-rotor Hamiltonian to extract the

principal rotational constants (A, B, C).

Fine splittings due to internal rotation are analyzed with a more complex Hamiltonian to

determine the potential barrier (V₃).[2]

Gas-Phase Electron Diffraction (GED)
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Objective: To determine the internuclear distances (bond lengths) and bond angles of gaseous

acetyl fluoride.

Methodology:

Sample Introduction: A continuous, narrow beam of acetyl fluoride gas is effused from a

nozzle into a high-vacuum diffraction chamber.[7][8]

Electron Beam Interaction: A high-energy beam of electrons (e.g., 40-60 keV) is directed to

intersect the gas jet at a right angle.

Scattering: The electrons are elastically scattered by the randomly oriented molecules in the

gas jet. The scattering creates an interference pattern.

Detection: The scattered electrons form a diffraction pattern of concentric rings, which is

recorded on a detector (historically a photographic plate, now often a CCD or imaging plate).

[8]

Data Reduction: The recorded 2D pattern is radially averaged to produce a 1D plot of

scattering intensity versus scattering angle (or momentum transfer, s).

Structural Refinement:

The total scattering intensity is composed of atomic and molecular contributions. The

smooth atomic scattering background is modeled and subtracted to isolate the oscillating

molecular scattering intensity, which contains the structural information.[7]

A theoretical molecular scattering curve is calculated based on an initial guess of the

molecular geometry (bond lengths, angles).

A least-squares refinement process is used to adjust the structural parameters until the

theoretical curve provides the best possible fit to the experimental molecular scattering

curve.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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